molecular formula C16H13BrN2S B2539886 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole CAS No. 750570-81-1

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Cat. No. B2539886
CAS RN: 750570-81-1
M. Wt: 345.26
InChI Key: XZVHYPKKENGTGN-UHFFFAOYSA-N
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Description

“3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole” is a chemical compound with the molecular formula C16H13BrN2S and a molecular weight of 345.26 . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation, benzylation, and bromoalkylation of benzimidazole-thione, which then undergoes intramolecular heterocyclization to form 3,4-dihydro-2H-thiazino benzimidazole . The regioselectivity of the products can be determined by NMR analysis .


Molecular Structure Analysis

The molecular structure of “3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole” can be characterized by various spectroscopic techniques such as Infra Red, ¹H-NMR, (13)C-NMR, and Mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole” can be characterized by various techniques. For instance, the yield of similar compounds is around 78.80%, and they appear as a yellow powder . The melting point is around 270–272°C .

Scientific Research Applications

Organic Synthesis

Multicomponent Reactions (MCRs): This compound serves as a valuable building block in multicomponent reactions. For instance, it participates in one-pot syntheses of diverse heterocyclic scaffolds, such as pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. Its reactivity and versatility make it an attractive choice for designing complex organic molecules .

Catalysis

Homogeneous Catalyst: N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), a derivative of our compound, acts as a highly efficient and homogeneous catalyst. Researchers have successfully employed it for various transformations, including the synthesis of heterocycles, in water-based reactions .

properties

IUPAC Name

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHYPKKENGTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

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